molecular formula C13H25NO4 B7895103 2-((tert-Butoxycarbonyl)amino)-2-ethylhexanoic acid CAS No. 1187930-85-3

2-((tert-Butoxycarbonyl)amino)-2-ethylhexanoic acid

Cat. No. B7895103
CAS RN: 1187930-85-3
M. Wt: 259.34 g/mol
InChI Key: OLQGAAOIXLBCCT-UHFFFAOYSA-N
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Description

The compound “2-((tert-Butoxycarbonyl)amino)-2-ethylhexanoic acid” is a type of tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of Boc-protected amino acids involves the neutralization of imidazolium hydroxide with commercially available Boc-protected amino acids . The resulting protected amino acids are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The synthesis of this compound involves adding benzyl chloride to diethanolamine, heating it to reflux for 1-1.5 hours, cooling it to 23-28°C, adding sulfuryl chloride, and reacting it with liquid ammonia for 2.5-3.5 hours .


Molecular Structure Analysis

The molecular structure of Boc-protected amino acids was confirmed through NMR, elemental analysis, and IR spectroscopic analysis . The neat Boc-protected amino acids are clear and nearly colorless to pale yellow liquids at room temperature .


Chemical Reactions Analysis

The Boc-protected amino acids were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-protected amino acids without the addition of a base .


Physical And Chemical Properties Analysis

The Boc-protected amino acids are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .

Mechanism of Action

The mechanism of action of Boc-protected amino acids in peptide synthesis involves the use of the Boc group as a protecting group for amines . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Future Directions

The future directions in the research and application of Boc-protected amino acids could involve expanding their applicability in organic synthesis . This could be achieved by using these compounds as efficient reactants and reaction media when their reactive side chain and N-terminus are chemically protected .

properties

IUPAC Name

2-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-6-8-9-13(7-2,10(15)16)14-11(17)18-12(3,4)5/h6-9H2,1-5H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQGAAOIXLBCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230079
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-ethylnorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187930-85-3
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-ethylnorleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-ethylnorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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